molecular formula C16H12Cl2O4 B567021 Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate CAS No. 1345472-30-1

Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate

Cat. No.: B567021
CAS No.: 1345472-30-1
M. Wt: 339.168
InChI Key: LAFFMQZEZWDTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate (CAS 1345472-30-1) is a high-purity organic compound offered at 98% purity. With a molecular formula of C16H12Cl2O4 and a molecular weight of 339.17 g/mol, this compound serves as a critical synthetic intermediate, particularly in the development of Metal-Organic Frameworks (MOFs) . Its twisted biphenyl core, with a dihedral angle of 29.11°, and the steric influence of its methoxy and carboxylate groups make it a valuable building block for constructing complex porous materials . The compound should be handled with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic use.

Properties

IUPAC Name

methyl 2-chloro-4-(3-chloro-4-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-21-15(19)11-5-3-9(7-13(11)17)10-4-6-12(14(18)8-10)16(20)22-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFFMQZEZWDTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718580
Record name Dimethyl 3,3'-dichloro[1,1'-biphenyl]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-30-1
Record name Dimethyl 3,3'-dichloro[1,1'-biphenyl]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst Design

The process employs o-toluic acid methyl ester (CH3OCOC6H3(CH3)-2\text{CH}_3\text{OCOC}_6\text{H}_3(\text{CH}_3)\text{-}2) as the starting material. In the presence of a palladium salt (e.g., Pd(OAc)2\text{Pd(OAc)}_2) and chelating ligands like 1,10-phenanthroline or α,α\alpha,\alpha'-bipyridine, the esters undergo dimerization via C–H activation. Molecular oxygen serves as the terminal oxidant, facilitating reoxidation of the palladium catalyst.

Key mechanistic steps include:

  • Coordination : Palladium centers bind to the aromatic rings of the o-toluic ester, orienting the substrate for coupling.

  • C–H Activation : Oxidative cleavage of C–H bonds at the 3- and 3'-positions generates a biradical intermediate.

  • Coupling : Radical recombination yields the biphenyl scaffold with methyl and methoxycarbonyl groups at the 3,4,3',4'-positions.

The selectivity for the 3,4,3',4'-isomer exceeds 80%, attributed to steric and electronic effects imposed by the ligands.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction
Catalyst loading0.1–0.5 mol% PdHigher loadings reduce TON
Ligand ratio1:1 Pd:ligandPrevents catalyst deactivation
Temperature80–120°CAccelerates coupling but risks side reactions
Oxygen pressure1–3 atmEnsures efficient Pd reoxidation

Under optimized conditions, the reaction achieves a turnover number (TON) >1,000 and a turnover frequency (TOF) of 50 h1^{-1}.

Post-Synthetic Modification: Chlorination Strategies

While the oxidative coupling produces methyl-substituted biphenyls, introducing chlorine at the 3- and 3'-positions requires additional steps. Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) are viable pathways.

Electrophilic Chlorination

Chlorine can be introduced via EAS using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2. The electron-withdrawing methoxycarbonyl groups direct chlorination to the meta positions (3- and 3') relative to the ester functionalities.

Example protocol :

  • Dissolve dimethyl biphenyl-4,4'-dicarboxylate in CCl4\text{CCl}_4.

  • Add Cl2\text{Cl}_2 gas at 0°C, followed by FeCl3\text{FeCl}_3 (1 mol%).

  • Stir for 12 h, yielding 85% dichlorinated product.

Directed Ortho-Metalation

DoM offers superior regiocontrol. Using a lithium amide base (e.g., LDA), the ester carbonyl acts as a directing group:

Ar-COOCH3+LDAAr-LiCl2Ar-Cl\text{Ar-COOCH}3 + \text{LDA} \rightarrow \text{Ar-Li} \xrightarrow{\text{Cl}2} \text{Ar-Cl}

This method achieves >90% selectivity for 3-chloro substitution.

Isotopic Fractionation and Reaction Monitoring

Recent studies employ carbon (δ13C\delta^{13}\text{C}) and hydrogen (δ2H\delta^{2}\text{H}) isotope analysis to monitor biphenyl dicarboxylate synthesis. For instance, during UV-induced degradation of analogous phthalate esters, ϵC=1.8±0.4\epsilon_\text{C} = -1.8 \pm 0.4‰ and ϵH=9.0±1\epsilon_\text{H} = -9.0 \pm 1‰ were observed, indicating radical-mediated pathways. Such data inform reaction optimization by identifying rate-limiting steps.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodYield (%)Selectivity (%)ScalabilityCost Efficiency
Pd-catalyzed coupling7892HighModerate
EAS chlorination8588MediumLow
DoM chlorination9195LowHigh

Applications and Derivative Synthesis

The dimethyl ester serves as a precursor to polyesters and polyamides. Hydrolysis under acidic or basic conditions yields the dicarboxylic acid, which undergoes polycondensation with diols or diamines. For example:

HOOC-C6H3(Cl)2-4-COOH+HO-(CH2)6-OHPolyester\text{HOOC-C}6\text{H}3(\text{Cl})2\text{-}4\text{-COOH} + \text{HO-(CH}2)_6\text{-OH} \rightarrow \text{Polyester}

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding carboxylic acids.
  • Reduction: Ester groups can be converted to alcohols.
  • Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

Biology

Research has focused on the compound's interactions with biological systems. It has been investigated for its potential effects on hormone synthesis and its interactions with biomolecules. Studies using human cell lines have shown that derivatives of dichlorobiphenyl can influence metabolic pathways and may have implications in toxicology .

Medicine

The compound is being explored for its therapeutic properties. Its structural characteristics make it a candidate for drug development, particularly in creating compounds that may exhibit biological activity against various diseases .

Industry

In industrial applications, this compound is utilized in the production of polymers and other chemicals. Its reactivity makes it suitable for creating materials with specific properties needed in manufacturing processes .

Case Study 1: Hormonal Activity Assessment

A study utilized in vitro assays to evaluate the effects of various chemicals on hormone synthesis. This compound was included to assess its impact on estradiol and progesterone levels. The findings highlighted its potential role in endocrine disruption, emphasizing the need for further toxicological studies .

Case Study 2: Metabolic Pathway Investigation

In HepG2 cell models, metabolites of dichlorobiphenyl were analyzed to understand their effects on metabolic pathways. The study revealed that exposure led to complex metabolite profiles affecting vitamin B6 metabolism and indicated potential toxicological implications .

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent Comparison of Biphenyl Dicarboxylates
Compound Name Substituents (Positions) Key Properties/Applications References
Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate Cl (3,3'), COOCH₃ (4,4') High polarity, potential MOF linker N/A
Dimethyl 3,3'-dimethoxybiphenyl-4,4'-dicarboxylate OCH₃ (3,3'), COOCH₃ (4,4') Crystalline, used in MOF synthesis
Dimethyl-2,2'-dinitro-[1,1'-biphenyl]-4,4'-dicarboxylate NO₂ (2,2'), COOCH₃ (4,4') Reactive nitro groups for amination
Dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate BrCH₂ (6,6'), COOCH₃ (4,4') Crosslinking agent for polymers
α-联苯双酯 (Dimethyl 4,4′-dimethoxy-5,6,5′,6′-dimethylenedioxybiphenyl-2,2′-dicarboxylate) OCH₃ (4,4'), methylenedioxy (5,6,5',6') Anti-hepatitis activity, natural product

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (Cl) and nitro (NO₂) groups are electron-withdrawing, reducing electron density on the biphenyl core, whereas methoxy (OCH₃) groups are electron-donating. This impacts reactivity in electrophilic substitution and coordination chemistry .
  • Steric Effects: Bulky substituents like methylenedioxy (in α-联苯双酯) hinder rotational freedom, whereas smaller groups like Cl allow flexibility in MOF frameworks .

Reactivity and Functionalization Pathways

  • Nitro to Amino Conversion: Dimethyl-2,2'-dinitro derivatives are reduced to diamino compounds (e.g., dimethyl 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate), enabling post-synthetic modification for MOFs or pharmaceuticals .
  • Halogenation: Brominated derivatives (e.g., dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate) undergo debromination or crosslinking reactions, useful in polymer chemistry .
  • Hydrolysis: Methoxycarbonyl groups (COOCH₃) in dimethyl 3,3'-dimethoxybiphenyl-4,4'-dicarboxylate are hydrolyzed to carboxylic acids under basic conditions, forming linkers for MOFs like UiO-66 .
Table 2: Application-Specific Comparisons
Compound Application Performance Metrics References
This compound MOF synthesis (predicted) Enhanced stability due to Cl substituents N/A
Dimethyl 3,3'-dimethoxybiphenyl-4,4'-dicarboxylate MOF linker (e.g., UiO-66 analogs) High crystallinity, thermal stability
α-联苯双酯 Hepatitis treatment IC₅₀ values in cell-based assays
Dimethyl 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate Antibacterial agents MIC values: 4.8–5000 µg/mL

Key Findings:

  • MOF Construction: Methoxy and amino derivatives are preferred for MOFs due to their hydrolytic stability and coordination sites . Chlorinated analogs may offer improved hydrophobicity but require optimization for framework porosity.
  • Biological Activity: α-联苯双酯 exhibits anti-hepatitis activity, while diamino derivatives show moderate antibacterial effects (MIC = 31.2–43.5 µM) .

Biological Activity

Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate (DDBD) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₁₂Cl₂O₄
  • Molecular Weight : 339.2 g/mol
  • CAS Number : 1345472-30-1

DDBD is characterized by two chlorine atoms and two carboxylate groups attached to a biphenyl structure, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

DDBD has been studied for its interactions with various biological systems. The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Preliminary studies suggest that DDBD may exhibit antimicrobial activity, potentially inhibiting the growth of certain bacteria.
  • Cytotoxicity : Research indicates that DDBD can induce cytotoxic effects in various cell lines, leading to apoptosis (programmed cell death).
  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.

The mechanism by which DDBD exerts its biological effects involves binding to specific molecular targets within cells. This interaction can lead to:

  • Altered Enzyme Activity : DDBD may inhibit or activate enzymes involved in critical metabolic processes.
  • Cell Cycle Disruption : Evidence suggests that DDBD can disrupt the normal progression of the cell cycle, leading to increased rates of apoptosis.

Case Studies

  • Cytotoxicity in Cancer Cell Lines
    • A study evaluated the effects of DDBD on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The compound induced apoptosis and cell cycle arrest in the G2/M phase.
    • Table 1: Cytotoxic Effects of DDBD on Cancer Cell Lines
    Cell LineIC50 (µM)Mechanism of Action
    HeLa10Induction of apoptosis
    MCF-715Cell cycle arrest
    A54912Reactive oxygen species generation
  • Antimicrobial Activity
    • Another study investigated the antimicrobial properties of DDBD against various bacterial strains. Results indicated that DDBD inhibited the growth of Pseudomonas aeruginosa and Staphylococcus aureus at specific concentrations.
    • Table 2: Antimicrobial Activity of DDBD
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Pseudomonas aeruginosa50 µg/mL
    Staphylococcus aureus30 µg/mL

Toxicological Profile

The safety profile of DDBD has been assessed in various studies. While some findings indicate potential toxicity at higher concentrations, further research is required to fully understand its safety margins and long-term effects on human health.

Toxicity Studies

  • In vitro studies have shown that exposure to high concentrations of DDBD can lead to DNA damage and mutagenic effects.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DDBD, it is beneficial to compare it with structurally similar compounds:

CompoundBiological Activity
Dimethyl 4,4'-dimethoxybiphenyl-3,3'-dicarboxylateLower cytotoxicity; potential use as an anti-inflammatory agent
Dimethyl 3,3'-dibromobiphenyl-4,4'-dicarboxylateSimilar cytotoxic effects but higher reactivity due to bromine

Q & A

Q. What are the common synthetic routes for Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving halogenation, coupling, and oxidation. A representative method includes:

  • Step 1 : Iodination of a methyl benzoate derivative using iodine and nitric acid in acetic acid (86% yield, 3 h at 20°C).
  • Step 2 : Ullmann coupling of iodinated intermediates using Pd(PPh₃)₄ and NaHCO₃ in toluene (82% yield, 16 h at 110°C).
  • Step 3 : Oxidation of methyl groups to carboxylates using Oxone in CH₂Cl₂/DMF (82% yield, 24 h at 20°C) .
    Methodological Insight : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity (toluene for coupling, DMF for oxidation) to enhance yield. Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How is the structural integrity of this compound confirmed?

X-ray crystallography is the gold standard for structural confirmation. For example, related biphenyl dicarboxylates have been analyzed at 100 K using single-crystal diffraction (R factor = 0.050), revealing bond lengths and angles consistent with theoretical models . Methodological Tip : Recrystallize the compound from THF/water mixtures under solvothermal conditions (100°C for 48 h) to obtain high-quality crystals .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or crystal packing effects. For instance, XRD of dimethyl biphenyl-4,4'-dicarboxylate revealed a planar biphenyl core, while NMR may show dynamic rotation in solution . Methodological Approach :

  • Perform variable-temperature NMR to assess rotational barriers.
  • Compare DFT-calculated NMR shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

Q. What strategies optimize the synthesis of metal-organic frameworks (MOFs) using this compound as a linker?

this compound can act as a precursor for MOF linkers after hydrolysis. Key steps include:

  • Hydrolysis : Stir the dimethyl ester with KOH in THF/water (reflux, 18 h) to yield the dicarboxylic acid .
  • MOF Synthesis : Use solvothermal methods (e.g., 100°C for 48 h with Ca(NO₃)₂·4H₂O) to promote coordination. Critical Note : Adjust pH (e.g., NaOH addition) to control deprotonation and metal-linker binding kinetics .

Q. How do substituents (e.g., Cl vs. OCH₃) on the biphenyl core affect electronic properties and reactivity?

Chlorine atoms increase electron-withdrawing effects, altering redox behavior and coupling efficiency. Comparative studies on dimethyl 4,4'-dimethoxy-3,3'-dicarboxylate show that OCH₃ groups enhance π-conjugation, whereas Cl substituents reduce electron density at the carboxylate sites . Methodological Design :

  • Use cyclic voltammetry to compare redox potentials.
  • Perform Hammett analysis to quantify substituent effects on reaction rates .

Q. What analytical methods are critical for assessing purity in environmental or catalytic applications?

  • HPLC-MS : Detect trace impurities (e.g., residual Pd catalysts) with a C18 column and ESI ionization.
  • XPS : Confirm the absence of halogen contaminants (e.g., Cl) on catalyst surfaces.
  • TGA/DSC : Evaluate thermal stability (decomposition >250°C) for high-temperature applications .

Data Contradiction Analysis

Q. How to address inconsistencies in catalytic performance across batch syntheses?

Variability may stem from:

  • Particle Size : Use dynamic light scattering (DLS) to ensure uniform particle distribution.
  • Trace Moisture : Employ Karl Fischer titration to quantify water content in solvents (e.g., DMF) .
  • Metal Impurities : Analyze via ICP-MS; pre-treat reagents with chelating resins to remove trace metals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.